REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[N+:9]([O-])=O.[Cl-].[NH4+]>CO.O.[Fe]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[NH2:9] |f:1.2|
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Name
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|
Quantity
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1.27 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C=C1)I)[N+](=O)[O-]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CO
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Name
|
|
Quantity
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1.25 g
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Type
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catalyst
|
Smiles
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[Fe]
|
Name
|
|
Quantity
|
1.92 g
|
Type
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reactant
|
Smiles
|
[Cl-].[NH4+]
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Name
|
|
Quantity
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10 mL
|
Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction heated to 70° C. overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
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Reaction
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Type
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TEMPERATURE
|
Details
|
was cooled
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Type
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FILTRATION
|
Details
|
filtered through celite
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Type
|
WASH
|
Details
|
washed with methanol and solvent
|
Type
|
CUSTOM
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Details
|
The residue was purified by chromatography on silica gel (gradient of hexane to 10% ethyl acetate in hexane)
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Name
|
|
Type
|
product
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Smiles
|
ClC1=C(N)C=C(C=C1)I
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |